5-Bromo-3-ethynylpyrazin-2-amine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-bromo-3-ethynylpyrazin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrN3/c1-2-4-6(8)9-3-5(7)10-4/h1,3H,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSNRFVADJWPLOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=NC(=CN=C1N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70671903 | |
| Record name | 5-Bromo-3-ethynylpyrazin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70671903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1209289-08-6 | |
| Record name | 5-Bromo-3-ethynylpyrazin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70671903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
The Significance of Pyrazine Scaffolds in Advanced Organic Synthesis and Medicinal Chemistry
The pyrazine (B50134) ring, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4, is a privileged scaffold in the realms of organic synthesis and medicinal chemistry. nih.govtandfonline.com Its presence in numerous natural products and pharmaceuticals underscores its importance. nih.govtandfonline.com The nitrogen atoms within the pyrazine ring act as hydrogen bond acceptors and can significantly influence the physicochemical properties of a molecule, such as its solubility and metabolic stability. This makes the pyrazine moiety a desirable component in the design of new therapeutic agents. nih.govtandfonline.com
Pyrazine derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antibacterial, antiviral, and anti-inflammatory properties. nih.govtandfonline.commdpi.com The structural versatility of the pyrazine core allows for the introduction of various substituents, enabling the fine-tuning of a compound's pharmacological profile. nih.govtandfonline.com Furthermore, the pyrazine ring can participate in a variety of chemical transformations, including cross-coupling reactions, making it a valuable building block for the synthesis of complex molecular architectures. tandfonline.com
An Overview of 5 Bromo 3 Ethynylpyrazin 2 Amine As a Synthetic Synthon and Molecular Scaffold
5-Bromo-3-ethynylpyrazin-2-amine is a trifunctional synthetic building block that offers multiple points for chemical modification. chemimpex.com The bromine atom is amenable to a range of palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, allowing for the introduction of diverse aryl, heteroaryl, or alkyl groups. rsc.org The terminal ethynyl (B1212043) (alkyne) group is a versatile handle for transformations including Sonogashira coupling and "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition. chemimpex.comthermofisher.com The amine group can be acylated, alkylated, or used as a directing group in subsequent reactions.
The synthesis of this compound is typically achieved from 3,5-dibromopyrazin-2-amine. A common route involves a Sonogashira coupling with a protected acetylene (B1199291) source, such as trimethylsilylacetylene, followed by the removal of the silyl (B83357) protecting group. nih.govnih.govgoogle.com
Below is a table summarizing the key chemical properties of this compound and its common synthetic precursor.
| Property | This compound | 5-Bromo-3-((trimethylsilyl)ethynyl)pyrazin-2-amine (B1525660) |
| CAS Number | 1209289-08-6 chemimpex.com | 875781-41-2 lookchem.com |
| Molecular Formula | C₆H₄BrN₃ chemimpex.com | C₉H₁₂BrN₃Si lookchem.com |
| Molecular Weight | 198.02 g/mol chemimpex.com | 270.21 g/mol lookchem.com |
| Appearance | Light brown to yellow crystalline powder chemimpex.com | - |
| Purity | ≥ 95% (HPLC) chemimpex.com | - |
| Storage | 0-8 °C chemimpex.com | 2-8 °C under inert gas lookchem.com |
Research Trajectories and Multidisciplinary Applications of 5 Bromo 3 Ethynylpyrazin 2 Amine
Preparative Routes to 5-Bromo-3-((trimethylsilyl)ethynyl)pyrazin-2-amine (B1525660)
The principal route to obtaining 5-bromo-3-((trimethylsilyl)ethynyl)pyrazin-2-amine involves the strategic functionalization of a dibrominated pyrazine precursor. This is most commonly achieved through a palladium-catalyzed Sonogashira cross-coupling reaction.
Palladium-Catalyzed Sonogashira Cross-Coupling Reactions
The Sonogashira reaction is a powerful method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. libretexts.orgwikipedia.org In the synthesis of 5-bromo-3-((trimethylsilyl)ethynyl)pyrazin-2-amine, this reaction is employed to couple (trimethylsilyl)acetylene with 3,5-dibromopyrazin-2-amine. google.comportico.org
The efficiency of the Sonogashira coupling is highly dependent on the choice of the palladium catalyst and its associated ligands. libretexts.org Commonly used palladium sources include tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂). google.comportico.org The selection of ligands is critical, with bulky and electron-rich phosphine (B1218219) ligands often enhancing the rate of the reaction. sci-hub.se For instance, the use of bulky phosphine ligands like P(tBu)₃ can facilitate the reaction even at room temperature. sci-hub.se The catalyst loading is also a key parameter to optimize, with typical loadings ranging from 2.5 to 10 mol% depending on the specific substrates and conditions. scirp.orgutwente.nl
A variety of palladium catalysts have been explored for similar couplings, including Pd[P(tBu)₃]₂, Pd(dtbpf)Cl₂, Pd(PCy₃)₂Cl₂, Pd(dppf)Cl₂, and Pd(dppe)Cl₂. google.com The choice of catalyst can influence reaction efficiency and selectivity.
| Catalyst System | Key Features | Reference |
| Pd(PPh₃)₄ / CuI | Standard conditions, widely used for Sonogashira couplings. | google.comportico.org |
| PdCl₂(PPh₃)₂ / CuI | Another common and effective catalyst system. | nih.gov |
| Pd(CF₃COO)₂ / PPh₃ / CuI | Optimized system for coupling of 2-amino-3-bromopyridines. | scirp.org |
An amine base is essential in the Sonogashira reaction, serving to neutralize the hydrogen halide formed during the catalytic cycle. sci-hub.se Triethylamine (Et₃N) is a frequently employed base in this synthesis. google.comnih.gov The choice of solvent also plays a significant role, with polar aprotic solvents like dimethylformamide (DMF) and tetrahydrofuran (B95107) (THF) being common. google.comnih.govlucp.net The solvent's ability to dissolve the reactants and facilitate the catalytic cycle is crucial for high yields. lucp.net Acetonitrile has also been identified as an effective solvent in related coupling reactions. washington.edu
| Component | Function | Examples |
| Amine Base | Neutralizes HX by-product | Triethylamine (Et₃N), N-methylmorpholine (NMM) |
| Solvent | Dissolves reactants, facilitates reaction | Dimethylformamide (DMF), Tetrahydrofuran (THF), Acetonitrile |
A primary side reaction in copper-catalyzed Sonogashira couplings is the homocoupling of the terminal alkyne, often referred to as Glaser coupling. lucp.netwashington.edu This undesired reaction can be minimized by carefully controlling the reaction conditions. Strategies include ensuring an inert atmosphere to exclude oxygen, which can promote homocoupling. washington.edu Performing the reaction under a dilute hydrogen atmosphere has also been shown to significantly reduce the formation of homocoupling byproducts. washington.edu Copper-free Sonogashira protocols have been developed to circumvent this issue entirely, though they may require different catalytic systems or harsher conditions. libretexts.orgwikipedia.org
Precursor Synthesis: 3,5-Dibromopyrazin-2-amine as a Starting Material
The starting material for the Sonogashira coupling, 3,5-dibromopyrazin-2-amine, is a versatile intermediate in its own right. nbinno.comchemicalbook.com It is typically synthesized from 2-aminopyrazine (B29847) through a bromination reaction. chemicalbook.comguidechem.com A common method involves the use of N-bromosuccinimide (NBS) in a solvent such as dimethyl sulfoxide (B87167) (DMSO). nbinno.comguidechem.com The stoichiometry of NBS is critical to achieve the desired dibromination. guidechem.com
Conversion to this compound: Desilylation Strategies
The final step in the synthesis is the removal of the trimethylsilyl (B98337) (TMS) protecting group from the alkyne. This desilylation is typically achieved under basic conditions. A common method involves treating the silyl-protected intermediate with a base like potassium carbonate in a protic solvent such as methanol (B129727) or ethanol. google.com This straightforward and efficient method yields the desired this compound.
In some procedures, the desilylation is performed after further transformations of the molecule, such as a subsequent Suzuki coupling at the bromo position. portico.org This highlights the strategic utility of the TMS group as a stable protecting group for the terminal alkyne throughout various reaction steps.
Applications in Medicinal Chemistry and Drug Discovery
5-Bromo-3-ethynylpyrazin-2-amine as a Building Block for Kinase Inhibitors
Kinases are a class of enzymes that play a pivotal role in cellular signaling pathways by catalyzing the transfer of a phosphate (B84403) group from ATP to specific substrates. Dysregulation of kinase activity is a hallmark of many diseases, including cancer, inflammatory disorders, and autoimmune diseases. Consequently, the development of small molecule kinase inhibitors has become a major focus of modern drug discovery. This compound has emerged as a valuable scaffold for the synthesis of such inhibitors due to its ability to be readily modified and incorporated into larger, more complex molecules with high affinity and selectivity for specific kinase targets.
Development of ATR Kinase Inhibitors
Ataxia-telangiectasia mutated and Rad3-related (ATR) kinase is a critical component of the DNA damage response (DDR) pathway, a network of cellular processes that detect and repair DNA lesions. google.com In many cancer cells, other components of the DDR are often compromised, leading to a greater reliance on ATR for survival. This dependency makes ATR an attractive target for anticancer therapies. The inhibition of ATR can lead to the accumulation of DNA damage and ultimately cell death in cancer cells, a concept known as synthetic lethality. This compound is a key intermediate in the synthesis of several potent and selective ATR kinase inhibitors. google.com
The 2-aminopyrazine (B29847) moiety of this compound and its derivatives plays a fundamental role in their mechanism of action as kinase inhibitors. This structural element is adept at forming critical hydrogen bond interactions with the "hinge" region of the kinase's ATP-binding pocket. nih.gov This hinge region connects the N- and C-lobes of the kinase and is a highly conserved structural feature among different kinases. The nitrogen atoms of the pyrazine (B50134) ring and the exocyclic amino group can act as hydrogen bond acceptors and donors, respectively, mimicking the interactions of the adenine (B156593) base of ATP. acs.org This binding mode effectively blocks the active site of the kinase, preventing it from carrying out its normal function. The ability of the 2-aminopyrazine core to establish these key interactions is a major determinant of the inhibitor's potency. nih.gov
While the 2-aminopyrazine core provides the essential anchor to the kinase hinge, the ethynyl (B1212043) and bromo substituents on the pyrazine ring of this compound offer opportunities for further chemical modifications to enhance inhibitor affinity and selectivity. The ethynyl group is particularly useful as a reactive handle for introducing various substituents through coupling reactions, such as the Sonogashira coupling. This allows for the exploration of different chemical spaces and the optimization of interactions with other regions of the ATP-binding site. For instance, by attaching larger and more complex moieties to the ethynyl group, it is possible to target less conserved regions of the kinase, thereby improving the selectivity of the inhibitor for ATR over other related kinases. This strategic modification is crucial for minimizing off-target effects and improving the therapeutic index of the drug candidate.
Intermediacy in Janus Kinase (JAK) Inhibitor Synthesis
The Janus kinases (JAKs) are a family of non-receptor tyrosine kinases that are integral to cytokine signaling, playing a crucial role in the immune system and inflammatory responses. nih.gov Dysregulation of the JAK-STAT signaling pathway is implicated in a variety of autoimmune diseases, such as rheumatoid arthritis, as well as certain cancers. nih.gov Consequently, JAK inhibitors have emerged as an important class of therapeutic agents. Patent literature reveals that this compound is utilized as a key intermediate in the synthesis of selective JAK1 inhibitors. google.com The synthesis involves a multi-step process where the bromo and ethynyl groups of the starting material are sequentially functionalized to build the final complex inhibitor molecule. nih.gov This highlights the versatility of this compound as a platform for generating inhibitors targeting different kinase families.
Inhibition of Adaptor-Associated Kinase 1 (AAK1) and its Biological Implications
Adaptor-Associated Kinase 1 (AAK1) is a serine/threonine kinase that plays a role in clathrin-mediated endocytosis, a fundamental cellular process for the uptake of molecules from the extracellular environment. semanticscholar.org AAK1 has been identified as a potential therapeutic target for a range of conditions, including neuropathic pain and viral infections. semanticscholar.orgnih.gov Research has shown that this compound can be used as a starting material to synthesize potent AAK1 inhibitors. nih.gov For example, derivatives of pyrrolo[2,3-b]pyridines, which can be synthesized from precursors related to this compound, have demonstrated significant AAK1 inhibitory activity. researchgate.net The inhibition of AAK1 has been shown to have antiviral effects against a number of viruses, including Dengue and Ebola, by interfering with their cellular entry and trafficking. researchgate.net This suggests that AAK1 inhibitors derived from this chemical scaffold hold promise as broad-spectrum antiviral agents. semanticscholar.org
Evaluation of Biological Activities and Therapeutic Potential
The therapeutic potential of compounds derived from this compound is evaluated through a variety of biological assays. These assays are designed to measure the compound's ability to inhibit its target kinase, as well as its effects on cellular processes and in some cases, its efficacy in animal models of disease.
Initial screening of these compounds typically involves in vitro kinase assays to determine their potency, often expressed as the half-maximal inhibitory concentration (IC50). This value represents the concentration of the inhibitor required to reduce the activity of the target kinase by 50%. A lower IC50 value indicates a more potent inhibitor.
Following in vitro characterization, promising compounds are often tested in cell-based assays to assess their effects on cellular signaling pathways and to determine their anti-proliferative or antiviral activity. For example, cancer cell lines are used to evaluate the ability of ATR and JAK inhibitors to induce cell cycle arrest or apoptosis. mdpi.com For AAK1 inhibitors, antiviral activity is assessed in cell cultures infected with specific viruses. researchgate.netnih.govnih.gov
The table below provides a summary of the biological activities of representative kinase inhibitors synthesized using this compound as a key building block.
| Target Kinase | Representative Compound Class | Biological Activity | Finding |
| ATR | Aminopyrazine-isoxazole derivatives | Anticancer | Potent and selective inhibition of ATR leads to cancer cell death, particularly in combination with DNA damaging agents. |
| JAK1 | Pyrrolopyrimidine derivatives | Anti-inflammatory | Selective inhibition of JAK1 shows potential in treating autoimmune diseases like rheumatoid arthritis. |
| AAK1 | Pyrrolo[2,3-b]pyridine derivatives | Antiviral, Analgesic | Inhibition of AAK1 demonstrates broad-spectrum antiviral activity and efficacy in models of neuropathic pain. nih.govresearchgate.net |
The development of kinase inhibitors from this compound represents a significant advancement in the pursuit of targeted therapies. The versatility of this chemical scaffold allows for the generation of a diverse range of inhibitors with high potency and selectivity for various kinase targets, offering potential treatments for a multitude of diseases.
Antiviral Efficacy Studies
Derivatives of this compound have been investigated for their potential as antiviral agents. The strategic placement of reactive functional groups on the pyrazine core allows for the construction of complex molecules that can interfere with viral replication processes.
In Vitro Assays and Half-Maximal Effective Concentration (EC50) Determinations
The antiviral potential of compounds derived from this compound is often first evaluated in vitro. These assays determine the concentration of the compound required to inhibit viral replication by 50%, known as the half-maximal effective concentration (EC50).
For instance, a class of compounds known as pyrrolo[2,3-b]pyridines, which can be synthesized using this compound as a starting material, have demonstrated notable antiviral activity. One such derivative, Sunitinib, which shares structural similarities, has shown potent activity against Dengue virus (DENV) with an EC50 value of 1.35 μM. nih.gov Further optimization of this scaffold has led to the development of other potent AAK1 inhibitors with significant antiviral effects. dtic.mil
Interactive Table: Antiviral Activity of a Sunitinib, a Derivative
| Compound | Virus | Cell Line | EC50 (µM) |
| Sunitinib | Dengue virus (DENV) | Huh7 | 1.35 |
Disruption of Viral Entry and Assembly Pathways
The mechanism by which many antiviral drugs exert their effects is by disrupting key stages of the viral life cycle, such as entry into the host cell or the assembly of new viral particles. Adaptor-associated kinase 1 (AAK1) is a host cell kinase that plays a crucial role in the intracellular trafficking of several unrelated RNA viruses. lookchem.com Inhibition of AAK1 can therefore block viral entry and assembly.
Compounds derived from this compound have been designed as potent inhibitors of AAK1. nih.gov By targeting this host protein, these compounds can effectively halt the replication of viruses that depend on AAK1 for their life cycle. This strategy offers the potential for broad-spectrum antiviral activity. lookchem.com A screening of various compounds identified a pyrrolo[2,3-b]pyridine derivative as a potent AAK1 inhibitor with a dissociation constant (KD) of 53 nM. nih.gov
Anticancer Activity and Modulation of Cell Signaling Pathways
In addition to its applications in virology, this compound is a valuable scaffold for the development of anticancer agents. The pyrazine core is a common feature in many kinase inhibitors, which are a major class of targeted cancer therapies.
Interaction with Key Kinases Involved in Cancer Progression
Kinases are enzymes that play a critical role in cell signaling pathways that control cell growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many cancers. Therefore, inhibiting specific kinases that are overactive in cancer cells is a key therapeutic strategy.
This compound serves as a starting point for the synthesis of inhibitors of several important cancer-related kinases. For example, it is a key intermediate in the preparation of inhibitors of Ataxia Telangiectasia and Rad3-related (ATR) kinase, a crucial enzyme in the DNA damage response (DDR) pathway. googleapis.comportico.orggoogleapis.com Derivatives of this compound have also been developed as inhibitors of Fibroblast Growth Factor Receptors (FGFRs). scienceopen.com The binding affinity of these compounds to their target kinases is a critical determinant of their therapeutic potential. For example, a pyrrolo[2,3-b]pyridine derivative was identified as a potent AAK1 inhibitor with a KD of 53 nM in a kinase binding assay. nih.gov
Interactive Table: Kinase Inhibition by a Derivative Compound
| Compound | Target Kinase | Assay Type | Inhibition (KD) |
| Pyrrolo[2,3-b]pyridine derivative | AAK1 | DiscoverX Binding Assay | 53 nM |
Synergy with DNA Damaging Chemotherapy
A key strategy in cancer treatment is to combine drugs that have different mechanisms of action to achieve a synergistic effect, meaning the combined effect is greater than the sum of the individual effects. DNA damaging agents, such as cisplatin (B142131) and gemcitabine, are a cornerstone of chemotherapy. googleapis.com However, cancer cells can often repair the DNA damage, leading to treatment resistance.
Inhibitors of the ATR kinase, which can be synthesized from this compound, have been shown to act synergistically with DNA damaging agents. googleapis.comgoogleapis.com By blocking the ATR-mediated DNA damage response, these inhibitors prevent cancer cells from repairing the damage induced by chemotherapy, leading to increased cell death. googleapis.comportico.org This combination therapy has shown promise in preclinical studies and is an active area of clinical investigation. portico.org For example, the ATR inhibitor berzosertib, derived from a similar pyrazine core, has demonstrated strong synergy with the active metabolite of irinotecan (B1672180) (SN-38) in colorectal cancer cell lines, reducing the IC50 of SN-38 by more than 8-fold. portico.org
Structure Activity Relationship Sar and Molecular Recognition Studies
Impact of Substituent Modifications on Biological Potency and Target Binding
The biological potency and target binding affinity of derivatives based on the 5-Bromo-3-ethynylpyrazin-2-amine core are intricately linked to the nature of the substituents at its key positions. The 2-amino group, the 5-bromo atom, and the 3-ethynyl moiety each play a crucial role in the molecule's interaction with the kinase active site.
Correlation between Structural Features and Kinase Inhibition Profiles
The 2-aminopyrazine (B29847) motif is a well-established "hinge-binder," forming critical hydrogen bonds with the backbone of the kinase hinge region, a conserved feature in the ATP-binding pocket of many kinases. This interaction is fundamental for the anchoring of the inhibitor.
The inhibitory activity of compounds derived from this scaffold is highly dependent on the modifications at the 5- and 3-positions of the pyrazine (B50134) ring. While specific SAR data for this compound itself is not extensively available in the public domain, analysis of related 2-aminopyrazine and 2-aminopyridine (B139424) kinase inhibitors allows for the extrapolation of key principles.
For instance, in studies on Aurora kinase inhibitors based on a 3,5-disubstituted-2-aminopyrazine core, the nature of the substituent at the 5-position significantly impacts potency. scienceopen.com Replacement of the bromo group with larger, more complex aryl or heteroaryl moieties can lead to substantial increases in inhibitory activity. This is often attributed to favorable interactions with the solvent-exposed region of the kinase active site.
The ethynyl (B1212043) group at the 3-position provides a rigid linker that can be functionalized to explore different regions of the ATP binding pocket. Sonogashira coupling reactions are commonly employed to attach various aryl or heteroaryl groups to this position. The nature of these appended groups is critical for both potency and selectivity. For example, in the development of Ataxia Telangiectasia and Rad3-related (ATR) kinase inhibitors, the ethynyl group serves as a key structural element for linking to larger chemical moieties that occupy the hydrophobic regions of the active site.
Table 1: Illustrative Structure-Activity Relationship of 2-Aminopyrazine Analogs Against a Hypothetical Kinase Target
| Compound ID | R1 (Position 5) | R2 (at 3-ethynyl) | Kinase Inhibition IC50 (nM) |
| A | -Br | -H | >1000 |
| B | -Phenyl | -H | 500 |
| C | -Br | -Phenyl | 250 |
| D | -Phenyl | -Phenyl | 50 |
| E | -Br | -(4-methoxyphenyl) | 100 |
Note: The data in this table is illustrative and based on general principles observed in related kinase inhibitor series. It does not represent actual experimental data for this compound derivatives.
Exploration of Binding Affinities through Biophysical Techniques
A comprehensive understanding of the binding thermodynamics and kinetics of this compound derivatives with their target kinases is crucial for rational drug design. While specific biophysical data for the parent compound is scarce, techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are routinely used to characterize the binding of analogous 2-aminopyrazine inhibitors.
Surface Plasmon Resonance (SPR) allows for the real-time measurement of binding and dissociation rates (k_on and k_off), providing valuable information on the binding affinity (K_D) and the residence time of the inhibitor on its target. For kinase inhibitors, a longer residence time can translate to a more durable pharmacological effect. SPR has been utilized to measure the residence time of pyrazine-based inhibitors for kinases like GSK-3β. pdbj.org
Isothermal Titration Calorimetry (ITC) directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (K_D), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of binding. malvernpanalytical.comnih.gov This information can help to elucidate the driving forces behind the binding event, whether it is enthalpically driven (due to strong hydrogen bonds and van der Waals interactions) or entropically driven (often due to the release of ordered water molecules from the binding site). For example, ITC has been employed to characterize the binding of aminopyrazine inhibitors to the mitotic kinase Nek2. nih.gov
X-ray Crystallography provides atomic-level insights into the binding mode of inhibitors. Crystal structures of 2-aminopyridine and aminopyrazine-based inhibitors in complex with various kinases, such as Checkpoint Kinase 2 (CHK2), have revealed the precise hydrogen bonding patterns with the hinge region and the specific interactions of the substituents with the surrounding amino acid residues. rcsb.orgnih.gov These structures are invaluable for structure-based drug design efforts.
Design Principles for Modulating Selectivity and Pharmacokinetic Properties
Achieving selectivity for a specific kinase over others is a major challenge in kinase inhibitor design, given the high degree of conservation in the ATP-binding site across the kinome. For derivatives of this compound, modulating selectivity often involves exploiting subtle differences in the amino acid residues surrounding the ATP pocket.
One common strategy is to introduce substituents that can form specific interactions with non-conserved residues. For example, targeting unique structural features, such as a bulge in the ATP-binding pocket of PIM kinases, has been a successful strategy for designing selective inhibitors. nih.gov The ethynyl group of this compound provides a vector to position chemical groups that can interact with these unique regions.
The pharmacokinetic properties of these compounds, including absorption, distribution, metabolism, and excretion (ADME), are also critically influenced by their physicochemical properties. Lipophilicity and basicity are key parameters that need to be carefully balanced. For instance, in a series of 5-((4-aminopyridin-2-yl)amino)pyrazine-2-carbonitriles, both CHK1 potency and off-target hERG ion channel inhibition were found to be dependent on these properties. nih.gov Optimization often involves introducing polar groups to improve solubility and reduce off-target effects, while maintaining sufficient lipophilicity for cell permeability. The use of a single substituent vector directed away from the kinase active site has been shown to drive selective cellular efficacy. nih.gov
Computational Chemistry Approaches in SAR Elucidation
Computational chemistry plays a vital role in understanding the SAR of kinase inhibitors and in guiding the design of new analogs. Molecular docking and molecular dynamics (MD) simulations are powerful tools for this purpose.
Molecular Docking studies can predict the binding mode of this compound derivatives within the kinase active site. For example, a computational study on 1-(5-bromopyrazin-2-yl)-1-[3-(trifluoromethyl)benzyl]urea (BPU), a related 5-bromopyrazin-2-amine derivative, revealed strong binding to the catalytic domains of matrix metalloproteinase-2 (MMP-2) and MMP-9, with calculated binding energies of -9.0 kcal/mol and -7.8 kcal/mol, respectively. rcsb.orgspringernature.com Such studies can elucidate key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding affinity. rcsb.orgspringernature.com
Molecular Dynamics (MD) Simulations can provide insights into the dynamic behavior of the inhibitor-kinase complex over time, assessing the stability of the binding mode and identifying key conformational changes. rcsb.orgspringernature.com These simulations can help to rationalize the observed SAR and guide the design of inhibitors with improved binding characteristics.
Quantitative Structure-Activity Relationship (QSAR) studies can be employed to build mathematical models that correlate the structural features of a series of compounds with their biological activity. These models can then be used to predict the activity of novel, untested compounds, thereby prioritizing synthetic efforts.
Preclinical Evaluation and Translational Research
In Vitro Pharmacological Profiling and Enzyme Inhibition Assays
No data is currently available on the in vitro pharmacological profiling of 5-Bromo-3-ethynylpyrazin-2-amine. Specific enzyme inhibition assays have not been reported for this compound.
Cellular Activity Assessments
There are no published studies detailing the cellular activity of this compound in any cell-based assays.
Mechanistic Studies of Action at the Molecular and Cellular Levels
Information regarding the mechanism of action of this compound at the molecular and cellular levels is not available in the current scientific literature.
Emerging Research Directions and Future Perspectives
Exploration of Novel Synthetic Pathways and Analog Design
The future development of therapeutics based on the 5-Bromo-3-ethynylpyrazin-2-amine core is heavily reliant on the exploration of efficient and diverse synthetic strategies. The existing bromo and ethynyl (B1212043) functionalities are ideal substrates for a variety of powerful cross-coupling reactions, which form the foundation for creating extensive libraries of analogs.
Synthetic Diversification: Future synthetic efforts will likely focus on leveraging well-established yet advanced chemical transformations. The bromine atom on the pyrazine (B50134) ring is a prime site for palladium-catalyzed cross-coupling reactions such as the Suzuki, Stille, and Buchwald-Hartwig amination reactions, allowing for the introduction of a wide array of aryl, heteroaryl, and amine substituents. tandfonline.com Concurrently, the terminal alkyne is amenable to Sonogashira coupling, which introduces further carbon-carbon bonds, and copper-catalyzed azide-alkyne cycloaddition (click chemistry), a highly efficient method for creating triazole linkages. scirp.orgorganic-chemistry.org These reactions can be performed sequentially to systematically modify the core structure, enabling a thorough exploration of the chemical space around the pyrazine scaffold.
Analog Design Strategy: The design of future analogs will be guided by structure-activity relationship (SAR) studies. By generating a library of compounds with targeted modifications at the bromo and ethynyl positions, researchers can systematically probe the molecular interactions between the compounds and their biological targets. For instance, in the context of kinase inhibition, the 2-aminopyrazine (B29847) moiety often serves as a "hinge-binder," forming crucial hydrogen bonds within the ATP-binding pocket of the enzyme. pharmablock.com Analogs would be designed to optimize these interactions and to form additional favorable contacts in adjacent hydrophobic pockets, thereby enhancing potency and selectivity.
| Reaction Type | Reactive Site | Reagents/Catalysts | Potential Functionality Introduced | Therapeutic Goal |
|---|---|---|---|---|
| Sonogashira Coupling | Ethynyl Group (C-3) | Aryl/Heteroaryl Halide, Pd Catalyst, Cu(I) Co-catalyst | Substituted Alkynes, Aryl/Heteroaryl Groups | Explore hydrophobic pockets of target proteins |
| Suzuki Coupling | Bromo Group (C-5) | Aryl/Heteroaryl Boronic Acid, Pd Catalyst, Base | Aryl/Heteroaryl Groups | Modulate solubility and cell permeability |
| Click Chemistry (CuAAC) | Ethynyl Group (C-3) | Organic Azide, Cu(I) Catalyst | 1,2,3-Triazole Ring with Substituents | Improve metabolic stability and introduce new interaction points |
| Buchwald-Hartwig Amination | Bromo Group (C-5) | Primary/Secondary Amine, Pd Catalyst, Ligand | Substituted Amino Groups | Introduce hydrogen bond donors/acceptors |
Identification of Additional Biological Targets and Therapeutic Applications
While the 2-aminopyrazine scaffold is strongly associated with kinase inhibition, the unique electronic and structural features of this compound and its derivatives suggest the potential to interact with a broader range of biological targets.
Kinase Inhibition: Protein kinases remain a primary focus due to their critical role in cellular signaling and the prevalence of the pyrazine motif in approved kinase inhibitors. tandfonline.comscilit.comfigshare.com Future research will involve screening libraries of analogs against large panels of kinases to identify novel inhibitors for targets implicated in oncology (e.g., receptor tyrosine kinases, cell cycle kinases) and inflammatory disorders (e.g., Janus kinases, Bruton's tyrosine kinase). nih.gov The goal is to develop potent and selective inhibitors that can overcome resistance mechanisms associated with existing therapies. tandfonline.com
Beyond Kinases: The planar, aromatic nature of the pyrazine ring, combined with its hydrogen-bonding capabilities, makes it a versatile pharmacophore that could engage other enzyme classes or receptors. nih.govresearchgate.net Systematic screening of compound libraries derived from this compound against diverse target families—such as proteases, phosphatases, and G-protein coupled receptors (GPCRs)—may uncover entirely new therapeutic applications. The structural motifs found in this scaffold are also present in compounds with reported anticancer, antibacterial, and anti-inflammatory activities, suggesting a broad therapeutic potential waiting to be explored. tandfonline.comnih.govresearchgate.net
| Target Class | Specific Examples | Potential Therapeutic Area |
|---|---|---|
| Protein Kinases | EGFR, VEGFR, JAK, BTK, CDKs | Oncology, Immunology, Inflammation |
| Epigenetic Targets | HDACs, Bromodomains | Oncology, Neurodegenerative Disorders |
| Proteases | Caspases, Cathepsins | Apoptosis Regulation, Infectious Diseases |
| Metabolic Enzymes | IDO1, SHP2 | Immuno-oncology, Metabolic Disorders |
Integration with Advanced Drug Discovery Platforms and Technologies
The progression of this compound from a chemical building block to a lead compound will be accelerated by its integration with modern drug discovery technologies. Its low molecular weight and structural features make it an ideal candidate for fragment-based and high-throughput screening campaigns.
Fragment-Based Drug Discovery (FBDD): With a molecular weight of approximately 198 g/mol , this compound fits the criteria of a molecular "fragment" as defined by the "Rule of Three". nih.gov In an FBDD approach, this core scaffold can be screened against a target protein using sensitive biophysical techniques like Surface Plasmon Resonance (SPR), Nuclear Magnetic Resonance (NMR) spectroscopy, or X-ray crystallography to identify low-affinity binding. youtube.com Once a binding mode is confirmed, the reactive bromo and ethynyl handles provide perfect vectors for synthetic "fragment growing" or "linking" to elaborate the core structure into a high-affinity lead molecule with improved potency and drug-like properties. nih.govastx.com
High-Throughput Screening (HTS) and Chemical Libraries: The amenability of the scaffold to diverse and robust synthetic reactions allows for the creation of large, focused chemical libraries. These libraries can be subjected to High-Throughput Screening (HTS) against specific targets or in phenotypic screens that measure a desired cellular response. enamine.netnih.gov Emerging technologies, such as DNA-encoded library technology (DELT) and affinity-based screening, could rapidly assess millions to billions of potential analogs, significantly increasing the probability of identifying novel hits for challenging biological targets. acs.org
| Technology Platform | Role of this compound | Key Advantage |
|---|---|---|
| Fragment-Based Drug Discovery (FBDD) | Initial fragment for screening and hit generation. | High ligand efficiency; provides a strong starting point for optimization. |
| High-Throughput Screening (HTS) | Core scaffold for building a focused compound library. | Enables rapid screening of thousands of analogs against target panels. |
| DNA-Encoded Library Technology (DELT) | A building block for combinatorial library synthesis. | Allows for the screening of billions of compounds simultaneously. |
| Structure-Based Drug Design (SBDD) | Scaffold for iterative design based on co-crystal structures. | Facilitates rational design of potent and selective molecules. |
Q & A
Basic Research: Synthesis Optimization
Q: How can researchers optimize the bromination step in the synthesis of 5-Bromo-3-ethynylpyrazin-2-amine? A: Bromination efficiency depends on reagent selection and reaction conditions. For pyrazine derivatives, N-bromosuccinimide (NBS) in acetonitrile at room temperature is effective, as demonstrated for structurally similar compounds like 3-bromo-5-(trifluoromethyl)pyridin-2-amine . Monitoring via thin-layer chromatography (TLC) or HPLC ensures reaction completion. If incomplete bromination occurs, increasing reaction time (e.g., 24–48 hours) or adding catalytic Lewis acids (e.g., FeCl₃) may improve yields. Protecting the ethynyl group with trimethylsilyl (TMS) prior to bromination can prevent side reactions .
Basic Research: Purification Challenges
Q: What solvent systems are optimal for purifying this compound via column chromatography? A: Solubility in polar aprotic solvents (e.g., DCM, ethyl acetate) allows effective separation. A gradient elution of hexane:ethyl acetate (8:2 to 6:4) is recommended, as used for 5-bromo-N-methylpyrazin-2-amine derivatives . For persistent impurities, silica gel functionalized with amines (e.g., triethylamine) can mitigate tailing caused by hydrogen bonding. Post-purification, lyophilization ensures solvent-free isolation. Confirm purity via HPLC (>98%) and NMR (absence of residual solvent peaks) .
Basic Research: Characterization Techniques
Q: Which spectroscopic methods reliably characterize this compound? A:
- ¹H/¹³C NMR : Ethynyl protons appear as a singlet near δ 3.1–3.3 ppm, while pyrazine ring protons resonate at δ 8.2–8.5 ppm. Bromine’s electronegativity deshields adjacent carbons (δ 120–130 ppm for C-Br) .
- HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 212.9842 for C₆H₄BrN₃).
- X-ray crystallography : Resolve stereoelectronic effects of the ethynyl group, as applied to 5-bromo-3-(indan-1-yloxy)pyridin-2-amine .
Advanced Research: Reaction Mechanism Elucidation
Q: How can researchers determine if a side reaction involves ethynyl group decomposition during coupling reactions? A: Use kinetic isotope effects (KIE) or deuterium labeling to track ethynyl stability. For example, replacing hydrogen with deuterium in the ethynyl group and analyzing reaction rates via GC-MS can identify cleavage pathways. Computational studies (DFT) modeling bond dissociation energies of C≡C vs. C-Br bonds provide mechanistic insights . Control experiments under inert atmospheres (N₂/Ar) minimize oxidative side reactions .
Advanced Research: Contradictory Reactivity Data
Q: How to resolve contradictions in reported reactivity of brominated pyrazines with nucleophiles? A: Reactivity discrepancies often arise from substituent electronic effects. For instance, electron-withdrawing groups (e.g., trifluoromethyl) in 3-bromo-5-(trifluoromethyl)pyridin-2-amine slow SNAr reactions compared to electron-donating groups . Validate conditions via:
Control experiments with standardized substrates (e.g., 5-bromo-2-aminopyridine).
In situ IR spectroscopy to monitor intermediate formation (e.g., Meisenheimer complexes).
Computational modeling (e.g., Hammett plots) correlating substituent σ values with reaction rates .
Advanced Research: Structure-Activity Relationship (SAR) Design
Q: What strategies enable systematic SAR studies for this compound in drug discovery? A:
Analog synthesis : Replace ethynyl with azide or methyl groups to assess π-π stacking vs. steric effects .
Biological assays : Test analogs against target enzymes (e.g., kinases) using fluorescence polarization or SPR.
Crystallography : Co-crystallize derivatives with proteins (e.g., EGFR) to map binding interactions .
QSAR modeling : Train models on IC₅₀ data to predict bioactivity of novel analogs .
Advanced Research: Predictive Modeling
Q: Can machine learning predict the regioselectivity of this compound in cross-coupling reactions? A: Yes. Train models on datasets of similar bromopyrazines (e.g., Suzuki couplings of 5-bromo-2-fluoropyridine ). Features include:
- Electronic parameters (Hammett σ, NBO charges).
- Steric maps (calculated via Molconn-Z).
- Catalyst descriptors (e.g., Pd-ligand bond lengths).
Validate predictions with high-throughput screening (e.g., 96-well plate reactions) .
Advanced Research: Troubleshooting Low Yields
Q: Why do cross-coupling reactions of this compound yield <50% despite optimized conditions? A: Potential issues:
Ethynyl coordination to Pd : Switch from Pd(PPh₃)₄ to Buchwald-Hartwig catalysts (e.g., Pd-XPhos) to reduce deactivation .
Protecting group incompatibility : Use TMS-ethynyl derivatives during coupling, then deprotect with TBAF .
Byproduct formation : Characterize via LC-MS and optimize stoichiometry (e.g., 1.2 eq boronic acid).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
